molecular formula C5H8Cl2O2 B1604765 3,3'-Dichloropivalic acid CAS No. 67329-11-7

3,3'-Dichloropivalic acid

Cat. No.: B1604765
CAS No.: 67329-11-7
M. Wt: 171.02 g/mol
InChI Key: DDSPBKFTRPWDLI-UHFFFAOYSA-N
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Description

3,3’-Dichloropivalic acid, also known as 2,2-bis(chloromethyl)propionic acid, is an organic compound with the molecular formula C5H8Cl2O2. It is a derivative of pivalic acid, characterized by the presence of two chlorine atoms attached to the methyl groups. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

3,3’-Dichloropivalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound reacts with ethane-1,2-diamine to yield isomeric tetra-amine derivatives These derivatives could potentially interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Molecular Mechanism

It is known that this compound can react with ethane-1,2-diamine to form isomeric tetra-amine derivatives These derivatives could potentially interact with biomolecules, leading to changes in gene expression or enzyme activity

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dichloropivalic acid can be synthesized through the chlorination of pivalic acid. The reaction involves the use of chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:

CH3C(CH3)2COOH+2Cl2CH3C(CH2Cl)2COOH+2HCl\text{CH3C(CH3)2COOH} + 2\text{Cl2} \rightarrow \text{CH3C(CH2Cl)2COOH} + 2\text{HCl} CH3C(CH3)2COOH+2Cl2→CH3C(CH2Cl)2COOH+2HCl

Industrial Production Methods: In industrial settings, the production of 3,3’-Dichloropivalic acid typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.

Types of Reactions:

    Substitution Reactions: 3,3’-Dichloropivalic acid undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form 3,3’-dihydroxypivalic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of 3,3’-Dichloropivalic acid can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Amino or alkoxy derivatives of pivalic acid.

    Reduction: 3,3’-Dihydroxypivalic acid.

    Oxidation: Corresponding carboxylic acids or ketones.

Comparison with Similar Compounds

  • 3,5-Dichlorosalicylic acid
  • 2-Chloromandelic acid
  • 2,3-Dichlorobenzoic acid

Comparison: 3,3’-Dichloropivalic acid is unique due to its two chlorine atoms attached to the methyl groups, which impart distinct reactivity compared to other chlorinated carboxylic acids. For instance, 3,5-Dichlorosalicylic acid has chlorine atoms on the aromatic ring, leading to different substitution patterns and reactivity. Similarly, 2-Chloromandelic acid and 2,3-Dichlorobenzoic acid have different structural features that influence their chemical behavior and applications.

Properties

IUPAC Name

3-chloro-2-(chloromethyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSPBKFTRPWDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074079
Record name Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67329-11-7
Record name 3-Chloro-2-(chloromethyl)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67329-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(chloromethyl)-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067329117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-(chloromethyl)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-Dichloropivalic acid
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